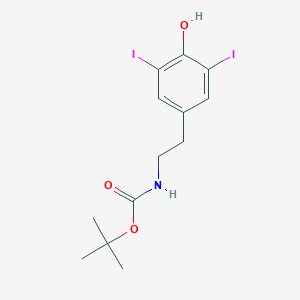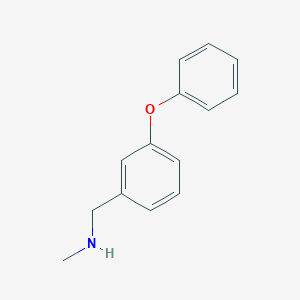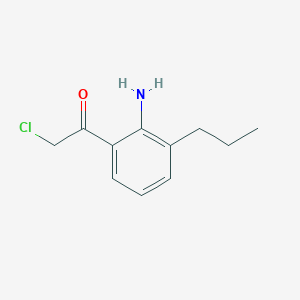
1-(2-Amino-3-propylphenyl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-propylphenyl)-2-chloroethanone, also known as CN gas, is a riot control agent that has been used by law enforcement agencies for crowd control purposes. It is a non-lethal chemical agent that causes temporary incapacitation by irritating the eyes, nose, and respiratory system.
Mécanisme D'action
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas acts by irritating the mucous membranes of the eyes, nose, and respiratory system. It causes lacrimation, rhinorrhea, and coughing, which can lead to temporary incapacitation. The irritant effect of 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas is due to the activation of the TRPA1 ion channel, which is expressed in sensory neurons of the respiratory and ocular mucosa.
Effets Biochimiques Et Physiologiques
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas causes a variety of biochemical and physiological effects in the body. It increases the production of inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha, in the respiratory system. It also increases the levels of oxidative stress markers, such as malondialdehyde and 8-hydroxydeoxyguanosine, in the blood. 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has been shown to cause a decrease in heart rate and blood pressure, which may be due to its effects on the autonomic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has several advantages for use in lab experiments. It is a well-characterized chemical agent that has been extensively studied in humans and animals. It is also a non-lethal agent that can be used to study the effects of chemical irritants on human physiology and behavior. However, there are also several limitations to the use of 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas in lab experiments. It is a volatile and reactive chemical agent that requires careful handling and storage. It can also cause significant discomfort and pain to human subjects, which may limit its use in certain types of studies.
Orientations Futures
There are several future directions for research on 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas. One area of research is the development of new riot control agents that are less toxic and more effective than 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas. Another area of research is the development of new methods for the delivery of riot control agents, such as aerosol sprays or foam. Finally, there is a need for more research on the long-term effects of exposure to riot control agents on human health, particularly in individuals with pre-existing respiratory or cardiovascular disease.
Conclusion:
In conclusion, 1-(2-Amino-3-propylphenyl)-2-chloroethanone, or 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas, is a well-known riot control agent that has been extensively studied in scientific research. It acts by irritating the mucous membranes of the eyes, nose, and respiratory system, causing temporary incapacitation. While 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has several advantages for use in lab experiments, there are also several limitations to its use. Future research on 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas should focus on the development of new riot control agents and methods of delivery, as well as the long-term health effects of exposure to these agents.
Méthodes De Synthèse
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas can be synthesized by the reaction of 2-chloroacetophenone with propylamine in the presence of a base. The reaction results in the formation of 1-(2-Amino-3-propylphenyl)-2-chloroethanone.
Applications De Recherche Scientifique
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has been widely used in scientific research to study the effects of riot control agents on human physiology and behavior. Researchers have used 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas to study the effects of chemical agents on the respiratory system, eye irritation, and pain perception. 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has also been used to study the effects of chemical agents on the cardiovascular system and the central nervous system.
Propriétés
Numéro CAS |
128600-54-4 |
|---|---|
Nom du produit |
1-(2-Amino-3-propylphenyl)-2-chloroethanone |
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
1-(2-amino-3-propylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C11H14ClNO/c1-2-4-8-5-3-6-9(11(8)13)10(14)7-12/h3,5-6H,2,4,7,13H2,1H3 |
Clé InChI |
VHEQSDFVRHJIQC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC=C1)C(=O)CCl)N |
SMILES canonique |
CCCC1=C(C(=CC=C1)C(=O)CCl)N |
Synonymes |
Ethanone, 1-(2-amino-3-propylphenyl)-2-chloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



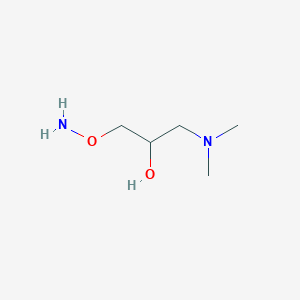
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
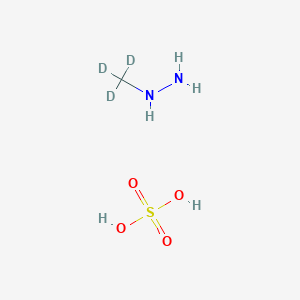
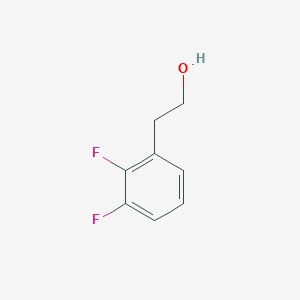
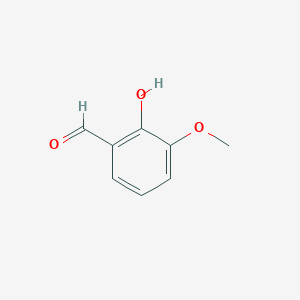
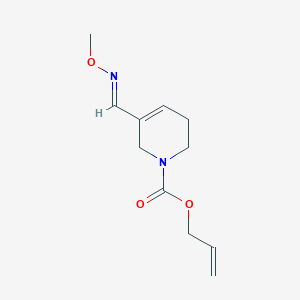
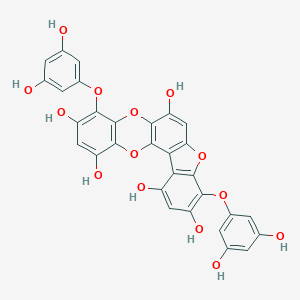
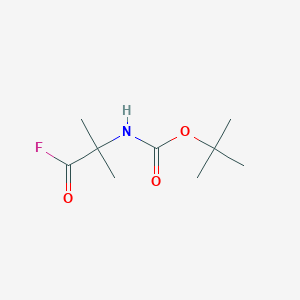
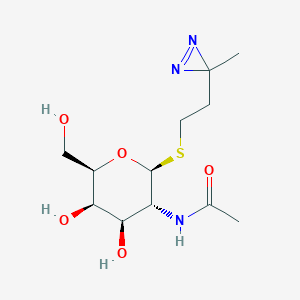
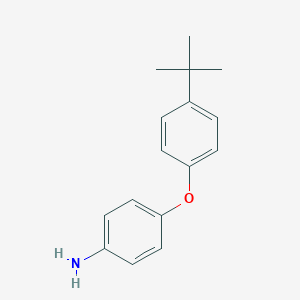
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
